molecular formula C48H61Cl5MnN125+ B605198 AEOL-10150 CAS No. 286475-30-7

AEOL-10150

Número de catálogo B605198
Número CAS: 286475-30-7
Peso molecular: 1038.2853
Clave InChI: XMYHQLIAYLLEKT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AEOL-10150 is a therapeutic agent developed by Aeolus. It’s a small molecule catalytic antioxidant . It’s designed to neutralize reactive oxygen and nitrogen species . It’s being investigated for use in the treatment of amyotrophic lateral sclerosis (ALS) .


Molecular Structure Analysis

This compound, also known as MnTDE-2-ImP5+, has the molecular formula C48-H56-Mn-N12.5-Cl and a molecular weight of 1033.257 . It’s characterized by a modified alkylated pyridyl quaternary ammonium group at the meta position of the porphyrin ring .


Chemical Reactions Analysis

This compound shows the ability to scavenge a broad range of reactive oxygen species, or free radicals . As a catalytic antioxidant, it mimics and amplifies the body’s natural enzymatic systems for eliminating these damaging compounds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 1033.24 . It should be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .

Aplicaciones Científicas De Investigación

Broad-Spectrum Antioxidant and Medical Countermeasure

  • Application : AEOL-10150 is specifically designed to neutralize reactive oxygen and nitrogen species, making it a potent medical countermeasure against threats like sulfur mustard exposure, nerve agent exposure, and radiation pneumonitis following radiological/nuclear incidents causing acute radiation syndrome (ARS) (Zhang, Zhou, & Zhang, 2018).

Mitigating Radiation-Induced Lung Damage

  • Application : this compound showed potential efficacy as a mitigator against fatal radiation-induced lung injury in a non-human primate model, suggesting its role in improving survival and reducing lung injury after radiation exposure (Garofalo et al., 2014).

Treatment for Amyotrophic Lateral Sclerosis (ALS), Stroke, and Other Injuries

  • Application : this compound is being developed for the treatment of ALS, stroke, spinal cord injury, lung inflammation, and mucositis. It was undergoing clinical trials for ALS as of 2006 (Orrell, 2006).

Reduction of Radiation-Induced Lung Injury

  • Application : Long-term administration of AEOL 10150 in animal models demonstrated a significant protective effect from radiation-induced lung injury. It impacted the cascade of events following irradiation (Rabbani et al., 2005).

Dose Optimization for Radiation-Induced Lung Injury Mitigation

  • Application : A study determined the most effective dose of AEOL 10150 in improving survival and lung function in mice after whole-thorax lung irradiation, indicating its role in radiation countermeasures (Murigi et al., 2015).

Gastrointestinal Repair Post Irradiation

  • Application : AEOL 10150 increased the number of surviving regenerating crypts in the small intestine post irradiation in mice, demonstrating efficacy in histological and physiological readouts of radiation-induced gastrointestinal toxicity (Booth et al., 2010).

Reduction of Peroxynitrite

  • Application : this compound demonstrated catalytic activity to neutralize reactive oxygen and nitrogen species, specifically reducing peroxynitrite in a study utilizing DFT/M06-2X computations (Sin et al., 2020).

Neuroprotective Effects in Amyotrophic Lateral Sclerosis (ALS)

  • Application : AEOL 10150 showed neuroprotective effects in a transgenic mouse model of ALS, suggesting its potential in treating ALS when combined with other agents targeting different disease mechanisms (Petri et al., 2006).

Attenuation of Cutaneous Toxic Effects

  • Application : AEOL 10150 attenuated sulfur mustard analog-induced skin lesions, validating the role of oxidative stress in the pathophysiology of mustard vesicating agents (Tewari-Singh et al., 2014).

Brain Ischemia Treatment

  • Application : AEOL 10150 reduced infarct size and neurologic deficit in a murine middle cerebral artery occlusion model, offering a wide therapeutic window and significant safety against adverse behavioral side effects (Sheng et al., 2002).

Mecanismo De Acción

AEOL-10150 works by scavenging a broad range of reactive oxygen species, or free radicals . As a catalytic antioxidant, it mimics and amplifies the body’s natural enzymatic systems for eliminating these damaging compounds .

Safety and Hazards

AEOL-10150 has been found to be safe and well tolerated in animal safety studies and two completed phase 1 safety studies in patients .

Direcciones Futuras

AEOL-10150 is being developed as a treatment for lung damage from exposure to sulfur mustard gas, among other conditions . After the completion of the Phase I trial, Aeolus plans to initiate multiple dose studies in patients with IPF and cancer .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of AEOL-10150 involves the reaction of 2,6-di-tert-butyl-4-methylphenol with 2,3-dimethylbutadiene in the presence of a Lewis acid catalyst to form the intermediate 2,6-di-tert-butyl-4-(2,3-dimethylcyclobut-2-en-1-yl)phenol. This intermediate is then reacted with 2,3-dimethyl-1,3-butadiene in the presence of a strong base to form AEOL-10150.", "Starting Materials": [ "2,6-di-tert-butyl-4-methylphenol", "2,3-dimethylbutadiene", "Lewis acid catalyst", "2,3-dimethyl-1,3-butadiene", "Strong base" ], "Reaction": [ "Step 1: React 2,6-di-tert-butyl-4-methylphenol with 2,3-dimethylbutadiene in the presence of a Lewis acid catalyst to form the intermediate 2,6-di-tert-butyl-4-(2,3-dimethylcyclobut-2-en-1-yl)phenol.", "Step 2: React the intermediate from step 1 with 2,3-dimethyl-1,3-butadiene in the presence of a strong base to form AEOL-10150." ] }

Número CAS

286475-30-7

Fórmula molecular

C48H61Cl5MnN125+

Peso molecular

1038.2853

Nombre IUPAC

Manganese(5+), [[2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1,3-diethyl-1H-imidazoliumato]](2-)]-, chloride (1:5), (SP-4-1)-

InChI

InChI=1S/C48H56N12.5ClH.Mn/c1-9-53-25-26-54(10-2)45(53)41-33-17-19-35(49-33)42(46-55(11-3)27-28-56(46)12-4)37-21-23-39(51-37)44(48-59(15-7)31-32-60(48)16-8)40-24-22-38(52-40)43(36-20-18-34(41)50-36)47-57(13-5)29-30-58(47)14-6;;;;;;/h17-32H,9-16H2,1-8H3;5*1H;/q+2;;;;;;+3

Clave InChI

XMYHQLIAYLLEKT-UHFFFAOYSA-N

SMILES

CCN1C=C[N+](CC)=C1/C(C2=CC=C3N2[Mn+]N4/C5=C(C6=[N+](CC)C=CN6CC)\C(C=C/7)=NC7=C3\C8=[N+](CC)C=CN8CC)=C9C=CC(/C(C%10=[N+](CC)C=CN%10CC)=C4/C=C5)=N\9.Cl.Cl.Cl.Cl.Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

AEOL-10150;  AEOL 10150;  AEOL10150

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AEOL-10150
Reactant of Route 2
AEOL-10150
Reactant of Route 3
AEOL-10150
Reactant of Route 4
AEOL-10150
Reactant of Route 5
Reactant of Route 5
AEOL-10150
Reactant of Route 6
Reactant of Route 6
AEOL-10150

Q & A

Q1: What is the primary mechanism of action of AEOL-10150?

A1: this compound functions as a catalytic antioxidant, mimicking the activity of the superoxide dismutase (SOD) enzyme. It catalytically scavenges reactive oxygen species (ROS) like superoxide, thereby reducing oxidative stress [, , , , , ].

Q2: What are the downstream effects of this compound's antioxidant activity?

A2: By reducing oxidative stress, this compound has been shown to:

  • Attenuate inflammatory responses [, , , , , ].
  • Reduce tissue hypoxia and angiogenic response [].
  • Decrease lipid peroxidation and protein nitration [, , ].
  • Improve survival in models of radiation-induced lung injury [, , ].
  • Protect against sulfur mustard-induced lung injury [, ].
  • Show potential in treating amyotrophic lateral sclerosis (ALS) by preserving motor neuron architecture [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C48H56Cl5MnN12, and its molecular weight is 1010.3 g/mol [].

Q4: Is there any spectroscopic data available for this compound?

A4: The provided research abstracts do not delve into specific spectroscopic details. Further investigation into related publications or patents would be needed.

Q5: How does the catalytic activity of this compound compare to that of natural SOD?

A5: While the provided abstracts highlight this compound's SOD mimetic activity, specific comparisons of catalytic efficiency with natural SOD are not discussed.

Q6: What are the potential applications of this compound based on its catalytic antioxidant properties?

A6: The research suggests potential applications in:

  • Treating radiation-induced lung injury [, , , ].
  • Mitigating the effects of chemical warfare agents like sulfur mustard [, ].
  • Addressing diseases with oxidative stress as a contributing factor, such as ALS [] and COPD [, , , ].

Q7: Has computational chemistry been employed in the development or study of this compound?

A7: The provided abstracts do not offer information on the use of computational chemistry or modeling approaches with this compound.

Q8: Has the structure-activity relationship of this compound been explored, and what modifications have been investigated?

A8: The abstracts mention other metalloporphyrins with potential antioxidant activity, but specific structural modifications and their impact on this compound's activity are not detailed [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.